molecular formula C14H17NO4 B1400524 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate CAS No. 912444-78-1

1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Cat. No. B1400524
CAS RN: 912444-78-1
M. Wt: 263.29 g/mol
InChI Key: CWEGURJYRSTPQC-UHFFFAOYSA-N
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Description

“1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H17NO4 . It’s used in various chemical reactions and has several synonyms, including “Methyl 1-Cbz-azetidine-3-carboxylate” and "1-CBZ-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER" .


Synthesis Analysis

This compound can be used as a building block in the synthesis of azaspiro [3.4]octanes developed in the Carreira group . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular weight of “this compound” is 249.26 g/mol . The InChIKey, which is a unique identifier for the compound, is VMBHUIMZBSWWCN-UHFFFAOYSA-N . The compound has a topological polar surface area of 55.8 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.26 g/mol . It has a topological polar surface area of 55.8 Ų and a heavy atom count of 18 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 249.10010796 g/mol .

Scientific Research Applications

Synthesis of Novel Analogues

  • Synthesis of 2-carboxy-4-methylazetidine : Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and hydrogenation produce 1-benzyl-2-carboxyl-4-methylazetidine, an important precursor in the synthesis process (Soriano et al., 1980).

Enantioselective Biotransformations

  • Biotransformations of Racemic Azetidine-2-carbonitriles : Leng et al. (2009) demonstrated efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and their amide substrates. This process involved Rhodococcus erythropolis AJ270 whole cell catalyst, leading to the formation of corresponding azetidine-2-carboxylic acids and amide derivatives. The study highlights the potential of these compounds in the preparation of chiral azetidine-2-carbox amide derivatives (Leng et al., 2009).

Novel Antibacterial Agents

  • Synthesis of 7-Azetidinylquinolones : Frigola et al. (1995) explored the synthesis and structure-activity relationships of 7-(3-amino-2-methyl-1-azetidinyl)-1,4- dihydro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. The study provides insights into the importance of the stereochemistry of the azetidine moiety in enhancing antibacterial activity (Frigola et al., 1995).

Novel Foldamers

  • Pseudopeptide Foldamers of Benzyl 2-oxo-1,3-oxazolidine-4-carboxylate : Tomasini et al. (2003) reported the synthesis of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. The study indicates the potential of these compounds in forming stable helical conformations, which can be useful in various applications (Tomasini et al., 2003).

Antimicrobial and Anticancer Applications

  • Synthesis of Antimicrotubule Agents : Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating their effectiveness as inhibitors of cancer cell growth. This highlights the potential use of benzylazetidine derivatives in cancer treatment (Stefely et al., 2010).

Synthesis of Heterocycles

  • Formation of Novel Heterocycles : Varlamov et al. (2004) discussed the synthesis of substituted and spiro-annelated perhydro-1,2,3-oxathiazine 2,2-dioxides and 1-benzyl-4-methylazetidines. The process involved cyclization of 4-N-benzylamino-4-tetramethylenebut-1-enes, demonstrating the versatility of benzylazetidine derivatives in creating diverse heterocyclic structures (Varlamov et al., 2004).

properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)18-2)9-15(10-14)13(17)19-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGURJYRSTPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182859
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912444-78-1
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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